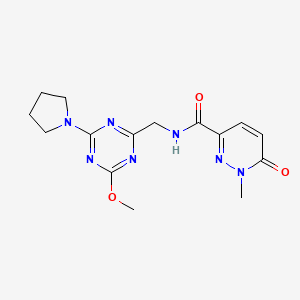![molecular formula C14H20N6O2 B2869911 N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1060183-66-5](/img/structure/B2869911.png)
N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound characterized by its unique triazolopyrimidine core structure. This molecule garners significant interest due to its potential biological and pharmacological properties, making it a focal point of various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis. A common route involves the preparation of the triazolopyrimidine core followed by the addition of the cyclohexyl and acetamide groups. Typical reaction conditions include the use of organic solvents like dichloromethane or dimethylformamide, with catalysts such as palladium on carbon or copper(I) iodide to facilitate the reactions.
Industrial Production Methods: Industrial production often mirrors the laboratory synthesis but on a larger scale, employing batch reactors or continuous flow systems to ensure consistency and yield. The optimization of reaction conditions, including temperature, pressure, and solvent ratios, is crucial to maximize efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or chromium trioxide.
Reduction: Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation with reagents like N-bromosuccinimide or nucleophilic substitution using primary amines or thiols.
Major Products: The major products from these reactions vary depending on the reaction type but generally include derivatives with modified functional groups on the triazolopyrimidine ring or the cyclohexyl and acetamide substituents.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is often studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Biologically, N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide shows promise in cell signaling studies and as a probe for understanding enzyme interactions.
Industry: Industrially, it may be used in the production of specialty chemicals and materials with advanced properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The triazolopyrimidine core is known for its ability to bind to nucleic acids or proteins, influencing cellular functions and pathways.
Comparaison Avec Des Composés Similaires
7-Amino-3-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine
6-Acetyl-3-(cyclohexylamino)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
These comparisons highlight the uniqueness of the compound in terms of its structure and its potential for broader applications across various scientific fields.
So, what do you think of this fascinating molecule?
Propriétés
IUPAC Name |
N-cyclohexyl-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-2-20-13-12(17-18-20)14(22)19(9-15-13)8-11(21)16-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVHXMXIGBQQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3CCCCC3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/new.no-structure.jpg)
![Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B2869833.png)
![2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2869834.png)
![methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B2869835.png)
![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2869838.png)
![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2869840.png)


![(E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2869846.png)

![[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol](/img/structure/B2869849.png)


